2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid
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Overview
Description
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is a complex organic compound belonging to the benzofuran family. . This compound, with its unique structure, holds promise for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid typically involves multiple steps. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods are designed to construct the benzofuran ring system efficiently.
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale synthetic routes that ensure high yield and purity. Techniques such as free radical cyclization cascade and proton quantum tunneling have been developed to construct complex benzofuran ring systems with fewer side reactions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium carbonate, ethyl bromoacetate, and N-methyl pyrrolidine . The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure optimal yields and purity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of 2-hydroxy-5-nitrobenzaldehyde with ethyl bromoacetate in the presence of sodium carbonate yields ethyl 5-nitrobenzofuran-2-carboxylate .
Scientific Research Applications
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene derivatives: Similar in structure to benzofuran derivatives but contain a sulfur atom instead of an oxygen atom.
Indole derivatives: Contain a nitrogen atom in the ring structure and exhibit diverse biological activities.
Uniqueness
2-Methyl-4-((tetrahydrofuran-2-yl)methoxy)benzofuran-6-carboxylic acid is unique due to its specific substitution pattern and the presence of the tetrahydrofuran-2-yl group.
Properties
Molecular Formula |
C15H16O5 |
---|---|
Molecular Weight |
276.28 g/mol |
IUPAC Name |
2-methyl-4-(oxolan-2-ylmethoxy)-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-9-5-12-13(19-8-11-3-2-4-18-11)6-10(15(16)17)7-14(12)20-9/h5-7,11H,2-4,8H2,1H3,(H,16,17) |
InChI Key |
ZSCXNLMPAWKOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=C(C=C2OCC3CCCO3)C(=O)O |
Origin of Product |
United States |
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